N-Stearoyl Taurine N-Stearoyl Taurine N-stearoyltaurine is a fatty acid-taurine conjugate derived from stearic acid. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid. It is a conjugate acid of a N-stearoyltaurine(1-).
Brand Name: Vulcanchem
CAS No.: 63155-80-6
VCID: VC20811226
InChI: InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)
SMILES: CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Molecular Formula: C20H41NO4S
Molecular Weight: 391.6 g/mol

N-Stearoyl Taurine

CAS No.: 63155-80-6

Cat. No.: VC20811226

Molecular Formula: C20H41NO4S

Molecular Weight: 391.6 g/mol

* For research use only. Not for human or veterinary use.

N-Stearoyl Taurine - 63155-80-6

Specification

CAS No. 63155-80-6
Molecular Formula C20H41NO4S
Molecular Weight 391.6 g/mol
IUPAC Name 2-(octadecanoylamino)ethanesulfonic acid
Standard InChI InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)
Standard InChI Key LMIJIHJZVURGQK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

N-Stearoyl Taurine features a distinctive structure where stearic acid is linked to taurine through an amide bond. The molecular formula is C₂₀H₄₁NO₄S with a molecular weight of 391.61 g/mol . The compound's canonical SMILES notation is CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O, which represents its chemical structure in linear text format . The molecule consists of a long hydrophobic carbon chain (18 carbons from stearic acid) connected to the hydrophilic taurine moiety containing a sulfonic acid group. This arrangement creates an amphiphilic molecule with distinct regions of polarity, which significantly influences its physical properties and behavior in various environments. The amide bond formation occurs between the carboxylic acid group of stearic acid and the amine group of taurine, resulting in a stable linkage that is resistant to hydrolysis under physiological conditions.

Physical and Chemical Properties

N-Stearoyl Taurine exhibits characteristic physical and chemical properties that reflect its mixed hydrophobic-hydrophilic nature. The presence of the long stearic acid chain (C18) provides significant hydrophobicity, while the sulfonic acid group of taurine contributes strong hydrophilic character . This amphiphilic structure enables the compound to function effectively at interfaces between polar and non-polar environments. At physiological pH, the sulfonic acid group remains deprotonated, giving the molecule a negative charge. The compound typically appears as a white to off-white solid at room temperature. The presence of both hydrophobic and hydrophilic regions allows N-Stearoyl Taurine to self-assemble into various structures in aqueous environments, including micelles, bilayers, and other lipid aggregates when present above critical concentrations .

Biological Origins and Distribution

Discovery and Tissue Distribution

N-Stearoyl Taurine was identified during comprehensive mass spectral lipidomic analysis of rat brain tissues, where researchers discovered a series of fatty acyl amides of taurine . This novel class of compounds was found to be present in various mammalian tissues, with notable concentrations detected in the kidney and brain . The discovery of N-Stearoyl Taurine occurred alongside the characterization of other N-acylamino acids, including N-arachidonoyl dopamine (NADA) and N-arachidonoyl serine (ARA-S), which were isolated from bovine brain . The presence of N-Stearoyl Taurine in multiple tissues suggests it may play physiological roles beyond simple structural functions. The compound appears to be part of a broader family of taurine derivatives that exist naturally in mammalian systems, suggesting evolutionary conservation and potential biological significance. While initial discovery focused on neural and renal tissues, subsequent research has expanded our understanding of its distribution across various organ systems.

Biosynthesis

The biosynthetic pathway for N-Stearoyl Taurine in biological systems likely involves enzymatic conjugation of stearic acid with taurine, similar to other N-acylamino acids. Taurine, a sulfur-containing amino acid abundant in various tissues, serves as one of the substrates . While the specific enzymes responsible for the formation of N-Stearoyl Taurine haven't been fully characterized, it is believed that the process may involve acyl-CoA-dependent transferases that can conjugate fatty acids to taurine. This process would be analogous to the formation of other N-acylated compounds in the body. The biosynthesis may be regulated by factors affecting both taurine availability and stearic acid metabolism. Recent research into related compounds has shown that taurine derivatives can be subject to enzymatic hydrolysis by specific enzymes, suggesting that N-Stearoyl Taurine likely exists within a dynamic metabolic equilibrium in tissues .

Biological Activities and Functions

Interaction with TRP Channels

One of the most significant biological activities identified for N-Stearoyl Taurine is its ability to activate members of the transient receptor potential (TRP) family of calcium channels . This class of channels plays crucial roles in sensory perception, including temperature sensing, pain response, and various cellular signaling pathways. The ability of N-Stearoyl Taurine to modulate these channels suggests potential involvement in calcium homeostasis and signaling cascades that depend on calcium influx. The specific TRP channels affected and the physiological consequences of this activation are areas of ongoing research. This calcium channel modulation may contribute to cellular responses in tissues where N-Stearoyl Taurine is abundant, such as kidney and brain, potentially influencing neuronal excitability, secretory processes, or other calcium-dependent cellular functions.

Role as an Endocannabinoid

N-Stearoyl Taurine has been identified as a prominent amino-acyl endocannabinoid, placing it within a broader class of lipid signaling molecules that interact with the endocannabinoid system . The endocannabinoid system regulates numerous physiological processes including pain sensation, mood, appetite, and memory. While classical endocannabinoids like anandamide and 2-arachidonoylglycerol primarily act through CB1 and CB2 receptors, N-Stearoyl Taurine may interact with the system through different mechanisms, possibly involving TRP channels as mentioned previously. The classification of N-Stearoyl Taurine as an endocannabinoid suggests potential roles in neuronal signaling, inflammation modulation, and other processes typically associated with endocannabinoid activity. Its structural similarity to other bioactive lipids further supports its potential significance in cellular communication processes.

Other Biological Activities

Beyond its interactions with TRP channels and potential endocannabinoid functions, N-Stearoyl Taurine may possess additional biological activities related to its unique structure. As a fatty acid amide, it shares structural features with signaling molecules involved in various physiological processes. Research into related N-acyl amino acids has revealed diverse activities including anti-inflammatory effects, neuroprotection, and modulation of pain perception . The amphiphilic nature of N-Stearoyl Taurine also suggests potential roles in membrane dynamics and organization, which could influence various cellular processes including signal transduction and membrane protein function. Additionally, given taurine's recognized roles in osmoregulation, calcium signaling, and antioxidant defense, N-Stearoyl Taurine might participate in related processes with distinct properties conferred by its hydrophobic stearoyl component .

Research Applications

Surfactant and Emulsifying Properties

N-Stearoyl Taurine has been extensively studied for its surfactant and emulsifying properties arising from its amphiphilic structure . The compound's ability to reduce surface tension and stabilize interfaces between aqueous and oily phases makes it valuable in research focused on surfactant chemistry and formulation science. Its natural origin and structural relationship to biological components potentially offer advantages over synthetic surfactants for certain applications. In research settings, N-Stearoyl Taurine can serve as a model compound for understanding the behavior of similar amphiphilic molecules and their interactions with various substrates and solvents. The balance between its hydrophilic taurine head group and hydrophobic stearic acid tail can be leveraged to develop and study systems with controlled interfacial properties.

Colloidal System Stabilization

One of the notable applications of N-Stearoyl Taurine in research is its ability to stabilize and modify the properties of colloidal systems . The compound has proven valuable for studying the formation and stability of microemulsions, liposomes, and other nanostructured lipid carriers. Its amphiphilic nature allows it to position at interfaces, reducing interfacial tension and providing steric and/or electrostatic stabilization to dispersed particles. This property has significant implications for research in drug delivery, where stable colloidal systems are essential for effective formulation development. The study of N-Stearoyl Taurine in this context helps illuminate fundamental aspects of molecular interactions at interfaces, contributing to a deeper understanding of surface chemistry phenomena .

Product NameCatalog #QuantityPrice (USD)
N-Stearoyl Taurinesc-2054101 mg$115.00
N-Stearoyl Taurinesc-205410A5 mg$475.00

Table 1: Commercial pricing for research-grade N-Stearoyl Taurine

The relatively high cost per milligram reflects the specialized nature of the compound and the complex processes required for its synthesis and purification. For research applications requiring larger quantities, custom synthesis options may be more economical than catalog purchases. The pricing structure also illustrates the significant economy of scale, with the cost per milligram decreasing substantially when purchasing larger quantities. When considering the purchase of N-Stearoyl Taurine for research purposes, factors such as purity specifications, delivery formats, and stability considerations should be evaluated alongside pricing.

Methods of Synthesis and Production

The synthesis of N-Stearoyl Taurine typically involves the formation of an amide bond between the carboxylic acid group of stearic acid and the amino group of taurine. While specific methods for N-Stearoyl Taurine synthesis aren't detailed in the provided search results, general approaches for N-acyl taurine synthesis can be adapted for this compound. These methods often involve activation of the carboxylic acid component followed by nucleophilic attack by the amine group. Common activation methods include the use of carbodiimides, acid chlorides, or mixed anhydrides. The related patent information regarding N-acyl-N-methyltaurine synthesis suggests similar approaches might be applicable with appropriate modifications . The synthetic route must address challenges related to the differing solubility profiles of the starting materials, as taurine is highly water-soluble while stearic acid is lipophilic. Purification typically involves chromatographic methods to ensure removal of unreacted starting materials and potential side products. The specific synthetic pathway chosen can significantly impact the purity, yield, and scalability of N-Stearoyl Taurine production.

Analytical Methods for Detection and Quantification

Detection and quantification of N-Stearoyl Taurine in biological samples or synthetic preparations typically employ advanced analytical techniques. Mass spectral lipidomic analysis has been successfully used for the identification of N-Stearoyl Taurine in rat brain samples, demonstrating the effectiveness of mass spectrometry-based approaches . Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful method for both qualitative and quantitative analysis of N-Stearoyl Taurine, providing high sensitivity and specificity. Similar targeted LC-MS methods have been developed for related compounds such as N-acetyltaurine . The development of specialized analytical methods for N-Stearoyl Taurine analysis typically requires careful optimization of extraction procedures, chromatographic separation conditions, and mass spectrometric parameters. Given the amphiphilic nature of the compound, sample preparation is particularly critical, often requiring specialized extraction techniques to efficiently recover N-Stearoyl Taurine from complex biological matrices while minimizing interference from other lipids or endogenous compounds.

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